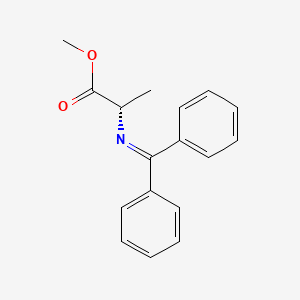
methyl N-(diphenylmethylene)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(diphenylmethylene)alaninate is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl N-(diphenylmethylene)alaninate, and how do reaction conditions influence yield?
- Methodology : Optimize via Schlenk techniques under inert atmospheres, using diphenylketene and methyl alaninate precursors. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates via 1H/13C NMR. Yield improvements (e.g., 60–85%) are achievable by adjusting solvent polarity (tetrahydrofuran vs. dichloromethane) and stoichiometric ratios .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use IR spectroscopy to confirm C=O and C=N stretching (1650–1750 cm−1). High-resolution mass spectrometry (HRMS) validates molecular ion peaks ([M+H]+), while 1H NMR resolves stereochemical integrity (e.g., δ 3.7 ppm for methyl ester protons). Cross-validate with X-ray crystallography for absolute configuration .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffered solutions (pH 3–9) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Hydrolysis rates increase under alkaline conditions (pH >8), with half-life reductions from 30 days (pH 7) to 48 hours (pH 9) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in asymmetric catalysis or chiral auxiliary applications?
- Methodology : Employ density functional theory (DFT) calculations to model transition states in enantioselective reactions. Compare experimental enantiomeric excess (ee) values (e.g., 75–92% ee) with computational predictions. Validate via kinetic isotope effects (KIEs) and stereochemical trapping experiments .
Q. How do environmental factors (e.g., UV light, microbial activity) influence the degradation pathways of this compound?
- Methodology : Simulate environmental fate using OECD 307 guidelines. Expose the compound to UV irradiation (λ = 254 nm) and soil microbiota (e.g., Pseudomonas spp.). Analyze metabolites via LC-MS/MS; major pathways include diphenylmethylene cleavage and ester hydrolysis. Half-life in soil: 14–28 days .
Q. What contradictions exist in reported physicochemical properties (e.g., logP, solubility), and how can they be resolved?
- Methodology : Perform meta-analysis of published data (e.g., logP = 2.8–3.5). Re-evaluate using shake-flask (OECD 117) vs. HPLC-derived methods. Discrepancies arise from solvent impurities or temperature fluctuations. Standardize measurements at 25°C with triplicate validation .
Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology : Apply molecular docking (AutoDock Vina) to screen against cytochrome P450 isoforms. Validate with in vitro assays (IC50 determination). Correlate binding affinities (ΔG = -8.2 to -6.5 kcal/mol) with inhibitory activity. Use QSAR models to refine predictions .
Q. Methodological Guidance for Addressing Data Gaps
- Experimental Design : Follow quadripolar frameworks (theoretical, epistemological, morphological, technical) to integrate computational and empirical data .
- Risk Mitigation : Adopt TCI America’s safety protocols (local exhaust ventilation, PPE) for handling acute toxicity uncertainties .
- Theoretical Anchoring : Link studies to organocatalysis or green chemistry frameworks to contextualize synthetic applications .
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
methyl (2S)-2-(benzhydrylideneamino)propanoate |
InChI |
InChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3/t13-/m0/s1 |
Clave InChI |
JRWHHNOBMTWAPR-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















